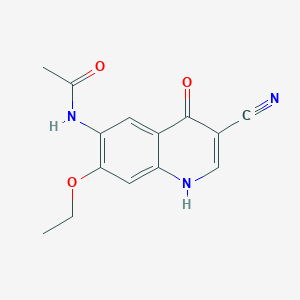

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-3-20-13-5-11-10(4-12(13)17-8(2)18)14(19)9(6-15)7-16-11/h4-5,7H,3H2,1-2H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVURAHRGGCJNEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466621 |

Source

|

| Record name | N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201080-09-2, 848133-75-5 |

Source

|

| Record name | N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201080092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CYANO-7-ETHOXY-1,4-DIHYDRO-4-OXOQUINOLIN-6-IL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxo-6-quinolinyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9QP8N7N8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 3-Cyano-4-Hydroxyquinoline Scaffold: A Technical Guide to the Properties and Evaluation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Abstract

The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Within this class, 3-cyano-4-hydroxyquinoline derivatives have emerged as potent and versatile intermediates in the synthesis of targeted therapies, particularly kinase inhibitors. This technical guide provides an in-depth examination of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS 848133-75-5), a key intermediate for irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, such as Neratinib.[2] We will dissect its fundamental physicochemical properties, provide a detailed synthetic methodology, and explore its hypothesized biological mechanism of action as a kinase hinge-binder. Furthermore, this guide presents validated, step-by-step protocols for the in vitro evaluation of this compound class, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Quinoline Core in Modern Drug Discovery

Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, with the quinoline ring system being particularly prominent.[3] Its rigid, planar structure and capacity for diverse functionalization have made it a recurring motif in compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][4] The 4-hydroxyquinoline (or 4-quinolone) tautomer, in particular, has been extensively explored, leading to the development of fluoroquinolone antibiotics and a new generation of targeted cancer therapeutics.[5]

This compound represents a sophisticated evolution of this scaffold. It is a key building block for potent, irreversible kinase inhibitors like EKB-569 and Neratinib, which target EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[2] The strategic placement of the cyano group at the 3-position is critical for its function, often engaging in key interactions within the ATP-binding pocket of protein kinases.[6] This guide will utilize this specific molecule as a representative example to provide a technical framework for understanding the synthesis, properties, and biological evaluation of this important chemical class.

Physicochemical and Structural Properties

The biological and pharmaceutical properties of a molecule are intrinsically linked to its structure and physicochemical characteristics. The features of this compound are a deliberate amalgamation of functionalities designed to impart specific behaviors.

The core structure is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-quinolone form. The ethoxy and acetamide groups modify the solubility and metabolic stability of the molecule, while the cyano group is a key pharmacophoric element.

| Property | Value | Source |

| CAS Number | 848133-75-5 | [7] |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [2] |

| Molecular Weight | 271.27 g/mol | [2] |

| IUPAC Name | N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide | [2] |

| Boiling Point | 481.4±45.0 °C (Predicted) | [3] |

| Density | 1.3±0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in DMSO and ethanol; low solubility in water. | [4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step sequence, culminating in a base-catalyzed intramolecular cyclization. The following protocol is a synthesized methodology based on established and optimized kilogram-scale processes reported in the literature.[2][8]

Diagram of Synthetic Workflow

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

Causality and Self-Validation: This synthetic route is designed for robustness and scalability. The nitration step is regioselective due to the directing effects of the amide and ethoxy groups. The subsequent reduction is a standard, high-yielding transformation. The key condensation and cyclization steps are driven by the formation of a thermodynamically stable heterocyclic ring system. Each intermediate should be characterized (e.g., by ¹H NMR, LC-MS) to ensure purity and identity before proceeding to the next step, creating a self-validating workflow.

-

Step 1: Nitration. To a solution of Methyl 3-acetamido-4-ethoxybenzoate in nitromethane, add fuming nitric acid dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 6 hours. Quench the reaction with ice water and filter the resulting precipitate to yield Methyl 3-acetamido-4-ethoxy-5-nitrobenzoate.

-

Step 2: Reduction. Dissolve the nitro-intermediate in methanol. Add Raney-Nickel catalyst and subject the mixture to hydrogenation (15 psi H₂) at room temperature for 12 hours. Filter the catalyst and concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-3-acetamido-4-ethoxybenzoate.

-

Step 3: Condensation. To a solution of the amino-intermediate in acetic acid, add (ethoxymethylene)malononitrile. Stir the mixture at room temperature for 4 hours. The product, Methyl 3-acetamido-4-ethoxy-5-((2-cyanovinyl)amino)benzoate, will precipitate and can be collected by filtration.

-

Step 4: Cyclization. Suspend the vinylamino intermediate in tert-butanol. Add sodium tert-butoxide and heat the mixture to reflux for 3 hours.[8] Cool the reaction, dilute with water, and adjust the pH to ~4 with concentrated HCl. The resulting precipitate is filtered, washed, and dried to afford the final product, This compound .[8]

-

Characterization. The final compound's identity and purity should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >98%.

-

Biological Activity and Mechanism of Action

While this compound is primarily an intermediate, its core scaffold is designed to function as a potent inhibitor of protein kinases.[2] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a critical role in cellular signaling pathways that control growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3][9]

Hypothesized Mechanism: Kinase Hinge-Binding

The 4-anilino-quinazoline and the structurally related 4-amino-3-cyanoquinoline scaffolds are classic examples of Type I kinase inhibitors, which are ATP-competitive.[10] They function by occupying the ATP-binding pocket of the kinase. The quinoline nitrogen (N-1) typically forms a crucial hydrogen bond with a backbone amide hydrogen in the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.[10] The 3-cyano group often provides an additional interaction point, enhancing binding affinity.

Given its role as a precursor to EGFR/HER2 inhibitors, it is hypothesized that this compound and its derivatives target the ATP-binding site of kinases like EGFR and VEGFR-2. The subsequent synthetic steps typically add a larger group at the 4-position, which projects into more solvent-exposed regions of the binding pocket to confer potency and selectivity.[11]

Target Context: The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[12] This process is critical for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling cascade is a clinically validated anti-cancer strategy.[9] Quinoline-based molecules have shown significant promise as VEGFR-2 inhibitors.[13]

Diagram of VEGFR-2 Signaling and Inhibition

Caption: VEGFR-2 signaling and point of inhibition.

Protocols for Biological Evaluation

To validate the hypothesized kinase inhibitory activity of this compound or its derivatives, a tiered screening approach is employed. This begins with a biochemical assay to measure direct enzyme inhibition, followed by a cell-based assay to assess the compound's effect on cancer cell proliferation.

Diagram of Experimental Workflow

Caption: Workflow for kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Causality and Self-Validation: The ADP-Glo™ assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[15] A decrease in luminescence in the presence of the test compound indicates inhibition. Running a "no enzyme" control and a "no compound" (vehicle) control is critical for data normalization and validation.

Methodology: (Adapted from Promega Technical Manual TM313)[15]

-

Reaction Setup: In a 384-well plate, prepare the kinase reaction. For a 5 µL final volume:

-

1 µL of 5x Kinase Buffer.

-

1 µL of 5x Substrate/ATP mix (e.g., VEGFR-2 substrate peptide and ATP at its Kₘ concentration).

-

1 µL of Test Compound at various concentrations (in 5% DMSO).

-

2 µL of Kinase (e.g., recombinant human VEGFR-2) in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to detect the new ATP. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT Assay)

Causality and Self-Validation: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is read on a spectrophotometer. A dose-dependent decrease in absorbance indicates that the compound is inhibiting cell growth or inducing cell death. Including a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent) is essential for validating the assay results.

Methodology: (Adapted from ATCC MTT Cell Proliferation Assay protocol)[16]

-

Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer cells or HUVEC endothelial cells) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of sterile MTT Reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.

-

Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Plate Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or until all formazan crystals are dissolved. Gentle shaking can aid dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from medium-only wells). Normalize the data to the vehicle-treated cells and plot the percent viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug design. While primarily a synthetic intermediate, its core structure embodies the key pharmacophoric features required for potent kinase inhibition. The methodologies outlined in this guide provide a comprehensive framework for the synthesis and evaluation of this and related 3-cyano-4-hydroxyquinoline derivatives. Future research will undoubtedly focus on elaborating this core structure to develop next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles to overcome the challenges of drug resistance in targeted cancer therapy.

References

-

Wallace, E. M., Lyssikatos, J. P., & Suto, M. J. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828. Retrieved from [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

-

Belal, A., Al-Mokaddem, A., Shoman, M., El-Sayed, W. A., El-Adl, K., & El-Kerdawy, A. M. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. Retrieved from [Link]

-

Chiric, G., Pogacean, F., & Vodnar, D. C. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 22(16), 8847. Retrieved from [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

-

ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Retrieved from [Link]

-

BIOSYNCE. (2023). What are the physical properties of quinoline?. Retrieved from [Link]

-

Xiang, M., Li, Z., & Dong, X. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 583803. Retrieved from [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

-

Price, C. C., Leonard, N. J., & Herbrandson, H. F. (1946). Synthesis of 4-Hydroxyquinolines. II. Preparation Through 3-Cyano and 3-Carbanilido Derivatives. Journal of the American Chemical Society, 68(7), 1251–1253. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

Bíró, E., Németh, G., Kiss, L., Mernyák, E., & Wölfling, J. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(23), 8206. Retrieved from [Link]

-

Belal, A., Al-Mokaddem, A., Shoman, M., El-Sayed, W. A., El-Adl, K., & El-Kerdawy, A. M. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved from [Link]

-

CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2.... Retrieved from [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

-

Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

-

Zhang, M., Zhou, C., & Zhang, Y. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(12), 1970–1973. Retrieved from [Link]

-

Jiang, X., Zhang, Q., Mao, Y., Liu, Z., Xie, K., Zhu, Y., Wei, Y., & Shen, J. (2011). Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. Retrieved from [Link]

-

Wikimedia Commons. (2021). File:The VEGFR2 signaling pathways in endothelial cells.png. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem Pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibitors of Src Tyrosine Kinase: The Preparation and Structure—Activity Relationship of 4-Anilino-3-cyanoquinolines and 4-Anilinoquinazolines. Retrieved from [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Ruiz-García, A., & Gil-Redondo, R. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry, 11(5), 624-630. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinase inhibitor screening workflow. First, a traditional.... Retrieved from [Link]

-

Sharma, V., & Gupta, M. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. Chemical Biology & Drug Design, 100(6), 968-980. Retrieved from [Link]

Sources

- 1. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide [chooser.crossref.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing of kinase hinge binders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 13. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 15. promega.com [promega.com]

- 16. atcc.org [atcc.org]

An In-depth Technical Guide to N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS 848133-75-5): A Key Intermediate in Targeted Cancer Therapy

This guide provides a comprehensive technical overview of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide, a pivotal chemical intermediate in the synthesis of next-generation targeted cancer therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its critical role in the manufacturing of potent irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor-2 (HER-2) kinases.

Introduction: The Strategic Importance of a Precursor

This compound (also referred to as 3-Cyano-7-ethoxy-4-hydroxy-6-(acetylamino)quinoline) is a complex organic molecule belonging to the quinoline family.[1] While not an end-drug itself, its significance in medicinal chemistry is profound. It serves as a crucial building block in the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which is an essential precursor for the anticancer agents Neratinib (HKI-272) and Pelitinib (EKB-569). These drugs are potent irreversible inhibitors of EGFR and HER-2, kinases that are often overexpressed in various cancers, including breast and non-small cell lung cancer. The quinoline scaffold is a well-established pharmacophore, known for a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] This compound's specific substitution pattern makes it an ideal and highly valuable intermediate for accessing these targeted therapies.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and subsequent chemical transformations.

| Property | Value | Source |

| CAS Number | 848133-75-5 | |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [] |

| Molecular Weight | 271.27 g/mol | [] |

| Appearance | White to pale yellow solid | [7] |

| Melting Point | >250°C | [1] |

| Boiling Point | 481.4 ± 45.0 °C at 760 mmHg (predicted) | [4] |

| Density | 1.331 g/cm³ (predicted) | [1] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide, and dichloromethane; low solubility in water. | [7] |

| IUPAC Name | N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide | [4] |

Synthesis and Manufacturing

The synthesis of this compound has been a subject of significant process development to enable large-scale, cost-effective production. An improved, kilogram-scale synthetic route has been reported, which is crucial for its application in commercial drug manufacturing.

Key Synthetic Strategy: Cyclization of a Benzoate Precursor

A robust and scalable synthesis involves the base-mediated cyclization of an o-[(2-cyanovinyl)amino]benzoate intermediate. This method avoids the harsh conditions of older thermal cyclization techniques, leading to higher yields and purity.

Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported kilogram-scale synthesis and is intended for informational purposes. Researchers should consult the original literature and adhere to all laboratory safety protocols.

Step 1: Reaction Setup

-

To a suitable reaction vessel, add the benzoate intermediate (14) (2.0 kg, 6.6 mol) and tert-butanol (tBuOH) (20 L). If the tBuOH is solid, it should be warmed until it becomes liquid.

-

Add sodium tert-butoxide (tBuONa) (1.3 kg, 13.5 mol) to the mixture.

Step 2: Cyclization

-

Stir the reaction mixture and heat to reflux for 3 hours. The reaction should result in a clear solution.

Step 3: Work-up and Isolation

-

Cool the reaction solution to approximately 40 °C.

-

Concentrate the solution to a volume of about 8 L.

-

Dilute the concentrated solution with water (15 L).

-

Adjust the pH of the mixture to ~4 using concentrated hydrochloric acid (HCl). This will cause the product to precipitate.

-

Stir the resulting suspension at 40–50 °C for an additional hour.

-

Isolate the solid product by filtration, wash with water, and dry to yield this compound.

This improved process has been shown to be cost-effective and commercially viable for large-scale operations.[8]

Role in Drug Development: A Gateway to Irreversible Kinase Inhibitors

The primary and most critical application of this compound is its function as a direct precursor to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. This subsequent chlorination step is a pivotal transformation in the synthesis of Neratinib and Pelitinib.

Conversion to the 4-Chloro Derivative

The hydroxy group at the 4-position of the quinoline ring is converted to a chloro group, which then serves as a leaving group for the subsequent nucleophilic aromatic substitution reaction with the desired amine side chain of the final drug molecule.

Experimental Protocol for Chlorination:

-

Suspend this compound (1.4 kg, 5.1 mol) and 4-dimethylaminopyridine (DMAP) (30.0 g, 0.25 mol) in ethyl acetate (EtOAc) (15 L) and stir at room temperature.

-

Slowly add phosphorus oxychloride (POCl₃) (1.9 L, 20.8 mol) over 1 hour.

-

Heat the mixture to reflux for 2 hours, which should result in a clear solution.

-

After cooling to room temperature, slowly pour the reaction solution into ice-water (20 L) and stir for 2 hours.

-

Filter the resulting solid, wash with water, and dry to obtain the crude N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.

The Significance in EGFR/HER-2 Inhibition

The final products, Neratinib and Pelitinib, are potent irreversible inhibitors of EGFR and HER-2. They function by covalently binding to a specific cysteine residue in the ATP-binding site of the kinase domain. This irreversible inhibition leads to a sustained blockade of the signaling pathways that drive tumor growth and proliferation. The 3-cyano-quinoline core, derived from this compound, is a key structural feature that contributes to the high affinity and irreversible binding of these inhibitors.

Signaling Pathway Context

Caption: The role of the intermediate in synthesizing inhibitors of the EGFR/HER-2 pathway.

Biological Activity Considerations

While the quinoline class of molecules is known for a broad spectrum of biological activities, there is limited publicly available data on the specific biological profile of this compound itself.[9] Its primary role is well-established as a synthetic intermediate.[7] Any potential intrinsic biological activity is likely overshadowed by the potent and specific activity of the final drug products it is used to create. Researchers investigating novel quinoline-based compounds may consider this molecule as a scaffold for further derivatization and biological screening.

Conclusion and Future Perspectives

This compound is a testament to the critical role of chemical intermediates in modern drug development. While it does not directly treat disease, its availability through efficient and scalable synthetic routes is indispensable for the production of life-saving targeted cancer therapies like Neratinib. This guide has provided a detailed overview of its synthesis, properties, and pivotal application. For researchers in the field, this compound represents a key starting point for accessing a class of highly potent kinase inhibitors and serves as a valuable case study in the process of pharmaceutical manufacturing. Future research may focus on further optimizing its synthesis to be even more environmentally friendly and cost-effective, ensuring a stable and affordable supply chain for these important medicines.

References

-

A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/op200355b][8]

-

Synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/24335/83/12][4]

- Cas 848133-75-5,Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)-. lookchem. [URL: https://www.lookchem.com/cas-848/848133-75-5.html]

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d]

-

CAS 848133-75-5 Acetamide, N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl) - BOC Sciences. BOC Sciences. [URL: https://www.bocsci.com/product/cas-848133-75-5-acetamide-n-3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl-428780.html][]

- Biological Activities of Quinoline Derivatives. ResearchGate. [URL: https://www.researchgate.

-

N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid - ChemBK. ChemBK. [URL: https://www.chembk.com/de/cas/848133-75-5][7]

-

Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl) - Smolecule. Smolecule. [URL: https://www.smolecule.com/acetamide-n-3-cyano-6-ethoxy-1-4-dihydro-4-oxo-7-quinolinyl-cas-848133-75-5][9]

- New and Practical Synthesis of N -(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide. ResearchGate. [URL: https://www.researchgate.net/publication/279778107_New_and_Practical_Synthesis_of_N_-3-Cyano-7-ethoxy-4-oxo-14-dihydroquinolin-6-ylacetamide]

-

This compound - BLDpharm. BLDpharm. [URL: https://www.bldpharm.com/products/848133-75-5.html][5]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 7. N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide | C14H12ClN3O2 | CID 11358234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Buy Acetamide, N-(3-cyano-6-ethoxy-1,4-dihydro-4-oxo-7-quinolinyl)- [smolecule.com]

molecular structure of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 848133-75-5), a highly functionalized quinoline derivative. It is a pivotal intermediate in the synthesis of targeted anticancer therapeutics, most notably as a precursor to irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) protein tyrosine kinases.[1] This guide delves into its molecular architecture, physicochemical properties, established synthetic routes, and its crucial role within the landscape of modern drug development, intended for an audience of researchers, medicinal chemists, and professionals in pharmaceutical sciences.

Introduction: The Prominence of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous synthetic compounds and natural products with a vast spectrum of pharmacological activities.[2] This heterocyclic system is integral to the mechanism of action of established antimalarial drugs like chloroquine and has been extensively explored for its potential as an antifungal, antineoplastic, and antiviral agent.[3][4][5] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacological properties. This compound represents a sophisticated iteration of this scaffold, deliberately engineered with specific functional groups that make it an invaluable building block for advanced, targeted therapies.[6][7]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The is characterized by a central 4-hydroxyquinoline ring system heavily substituted with key functional groups that dictate its reactivity and utility:

-

Quinoline Core: A bicyclic aromatic heterocycle that serves as the primary scaffold.

-

4-Hydroxy Group: This group is crucial and exists in a tautomeric equilibrium with its keto form, N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, with the IUPAC name favoring the quinolone form.[] This keto-enol tautomerism is a defining feature of this class of compounds and influences their electronic properties and interaction with biological targets.

-

3-Cyano Group (-C≡N): An electron-withdrawing group that modulates the electronic character of the quinoline ring.

-

6-Acetamido Group (-NHC(O)CH₃): Provides a site for hydrogen bonding and serves as a key structural element in the final active pharmaceutical ingredients.

-

7-Ethoxy Group (-OCH₂CH₃): A lipophilic group that can influence the compound's solubility, cell permeability, and metabolic stability.

The strategic placement of these substituents creates a molecule primed for subsequent chemical transformations, particularly in the synthesis of complex kinase inhibitors.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 848133-75-5 | [6][7][] |

| Molecular Formula | C₁₄H₁₃N₃O₃ | [7][] |

| Molecular Weight | 271.27 g/mol | [] |

| IUPAC Name | N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide | [] |

| Appearance | White to pale yellow solid | [7] |

| Boiling Point | 481.4 ± 45.0 °C at 760 mmHg | [] |

| Density | 1.3 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in DMSO, ethanol, dichloromethane; low solubility in water. | [7] |

| SMILES | CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)NC(=O)C | [] |

Synthesis and Manufacturing Considerations

The synthesis of this polysubstituted quinoline is a multi-step process that has evolved from harsh, low-yield methods to more efficient and scalable protocols.[1][7] The choice of synthetic route is critical for ensuring high purity and economic viability, especially for a key pharmaceutical intermediate.

Foundational Synthetic Approaches

The construction of the 4-hydroxyquinoline core is classically achieved through thermal cyclization reactions. The Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonic ester followed by high-temperature cyclization, is a fundamental method for accessing this scaffold.[2][9]

Comparative Synthetic Protocols

Protocol A: Classic Thermal Cyclization

An early reported synthesis involves a thermal cyclization that is effective at the lab scale but presents significant challenges for industrial production.[1][5]

-

Precursor Synthesis: The synthesis begins with 2-amino-5-nitrophenol, which undergoes a series of reactions including acetylation, ethylation, and reduction to form the key aniline precursor, 5-amino-2-acetamido-4-ethoxyphenol.[1]

-

Condensation: This aniline is then reacted with ethyl (E)-2-cyano-3-ethoxypropenoate.[1]

-

Cyclization: The resulting intermediate is cyclized under harsh thermal conditions, typically by heating in a high-boiling point solvent like Dowtherm A at approximately 260°C for an extended period (e.g., 20 hours).[1][5]

-

Causality and Limitations: The extreme temperature required for the final ring-closing step often leads to the formation of tars and other impurities, making purification difficult and significantly reducing the overall yield to around 35-45%.[5] This lack of efficiency and the difficult workup make the process less desirable for large-scale manufacturing.

Protocol B: Improved Base-Mediated Cyclization for Scale-Up

To overcome the limitations of the thermal method, an improved, milder process was developed, which is more amenable to kilogram-scale production.[5]

-

Intermediate Formation: A key intermediate, an o-[(2-cyanovinyl)amino]benzoate, is synthesized from appropriately substituted precursors.

-

Base-Mediated Cyclization: The crucial ring-closing step is achieved by treating this intermediate with a strong base in an alcoholic solvent. The use of sodium tert-butoxide (tBuONa) in tert-butanol (tBuOH) at reflux has proven highly effective.[5]

-

Self-Validating System: This protocol is inherently more robust and trustworthy for manufacturing. The milder, base-mediated conditions avoid the thermal degradation seen in Protocol A, leading to a cleaner reaction profile, simpler purification, and a significantly higher overall yield (49% over seven steps).[5] This makes it a cost-effective and commercially viable process.

Workflow Diagram of Improved Synthesis

Caption: Workflow for the improved, base-mediated synthesis of the target quinoline.

Biological Context and Mechanism of Application

The primary significance of this compound lies in its role as a key intermediate for potent anticancer agents.[1][6]

Precursor to Irreversible EGFR/HER-2 Inhibitors

This compound is the direct precursor to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which is subsequently used to synthesize Neratinib (HKI-272) and EKB-569 .[1][5] These molecules are classified as dual irreversible inhibitors of EGFR and HER-2, two receptor tyrosine kinases whose overactivity is a hallmark of several cancers, including breast and non-small cell lung cancer.[1][5]

The 4-hydroxy group of the title compound is converted to a 4-chloro group, which then acts as a leaving group.[5] This allows for the attachment of a side chain containing a Michael acceptor (e.g., an acrylamide moiety), which is essential for the drug's mechanism of action. The final drug molecule binds to the ATP-binding pocket of the EGFR/HER-2 kinase domain, and the Michael acceptor forms a covalent bond with a specific cysteine residue, leading to irreversible inhibition of the enzyme.

Targeted Signaling Pathway

EGFR and HER-2 are members of the ErbB family of receptor tyrosine kinases. Upon binding to their respective ligands, they dimerize and auto-phosphorylate, triggering downstream signaling cascades that promote cell proliferation, survival, and migration. Key pathways activated include the RAS/MAPK and PI3K/AKT pathways. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled signaling. Irreversible inhibitors like Neratinib block these pathways at their source, thereby halting tumor growth.

EGFR/HER-2 Signaling Pathway and Point of Inhibition

Caption: Simplified EGFR/HER-2 signaling cascade and the point of irreversible inhibition.

Conclusion

This compound is more than just a complex organic molecule; it is a testament to rational drug design and a cornerstone in the synthesis of next-generation cancer therapies. Its carefully arranged functional groups on the privileged 4-hydroxyquinoline scaffold provide the necessary chemical handles for constructing highly specific and potent irreversible kinase inhibitors. The evolution of its synthesis from harsh, inefficient methods to robust, scalable protocols underscores the critical interplay between process chemistry and medicinal chemistry. As a key intermediate, this compound will continue to be of high interest to researchers and professionals dedicated to the development of targeted oncology treatments.

References

-

Molnár, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2447. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). N-(3-Cyan-7-ethoxy-4-hydroxychinolin-6-yl)acetamid. Retrieved from [Link]

-

Jampilek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(5), 5672-5694. Available at: [Link]

-

Li, B., et al. (2011). Synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. Heterocycles, 83(12), 2851-2857. Available at: [Link]

-

Zhang, Z., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(1), 114-118. Available at: [Link]

-

El-Adly, M. M., et al. (2017). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Organic Polymer Materials, 7, 1-10. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound [myskinrecipes.com]

- 7. chembk.com [chembk.com]

- 9. thieme-connect.com [thieme-connect.com]

N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of the N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide Scaffold

Foreword: The Quinoline Core in Targeted Oncology

The quest for precision in cancer therapy has led to the development of highly specific molecularly targeted agents. Among these, inhibitors of receptor tyrosine kinases (RTKs) have revolutionized the treatment of various malignancies. The quinoline scaffold has emerged as a privileged structure in the design of such inhibitors. This guide focuses on the core mechanism of action of this compound, a pivotal chemical entity. While primarily recognized as a key intermediate in the synthesis of potent irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, such as neratinib and EKB-569, its inherent structural motifs provide a blueprint for understanding a critical class of anti-cancer agents.[1][2][3] This document will dissect the molecular interactions and cellular consequences stemming from the engagement of this quinoline core with its primary biological targets.

The Central Role of the EGFR/HER-2 Signaling Axis in Oncogenesis

The Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) are members of the ErbB family of transmembrane RTKs.[4] In normal physiology, these receptors are crucial for regulating cell growth, proliferation, and differentiation. However, their aberrant activation through mutation, amplification, or overexpression is a hallmark of numerous epithelial cancers, including non-small cell lung cancer (NSCLC), breast, and pancreatic cancers.[5][6][7]

1.1. Ligand-Induced Activation and Downstream Cascades

The activation of EGFR is initiated by the binding of specific ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α).[8] This binding event induces a conformational change, facilitating the formation of receptor homodimers (EGFR-EGFR) or heterodimers with other ErbB family members, most notably HER2.[6][9] HER2 is a unique member as it does not have a known direct activating ligand and often acts as a preferred dimerization partner for other ErbB receptors.[6]

Dimerization brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation of specific tyrosine residues within their C-terminal tails.[5] These newly created phosphotyrosine residues serve as docking sites for a host of adaptor proteins and enzymes, such as Grb2 and Shc.[9] This recruitment triggers the activation of major downstream signaling cascades, primarily:

-

The Ras/Raf/MAPK Pathway: This pathway is central to regulating cell proliferation, invasion, and metastasis.[9]

-

The PI3K/Akt Pathway: This cascade is a critical mediator of cell survival, promoting anti-apoptotic signals.[6]

Dysregulation of this intricate network leads to unchecked cell proliferation, evasion of apoptosis, angiogenesis, and metastasis, the defining characteristics of cancer.[10]

Core Mechanism of Action: Irreversible Tyrosine Kinase Inhibition

The therapeutic strategy built upon the this compound scaffold is the direct inhibition of the EGFR/HER-2 tyrosine kinase activity. Unlike first-generation inhibitors such as gefitinib and erlotinib which bind reversibly, compounds derived from this core structure, like neratinib, are classified as irreversible inhibitors.[1][11] This distinction is fundamental to their mechanism and clinical profile.

2.1. Competitive ATP Binding

The intracellular domain of EGFR possesses a catalytic site that binds adenosine triphosphate (ATP). This ATP molecule serves as the phosphate donor for the autophosphorylation reaction.[4][5] The quinoline core of this compound is designed to mimic the adenine ring of ATP, allowing it to dock within this ATP-binding pocket.[4][11] This competitive binding physically obstructs ATP from accessing its target site, thereby preventing the initiation of the phosphorylation cascade.[8][9]

2.2. The Hallmark of Irreversibility: Covalent Bond Formation

The defining feature of second-generation and later inhibitors derived from this scaffold is their ability to form a permanent, covalent bond with the kinase domain. The 4-hydroxyquinoline moiety is a precursor to a reactive "warhead" (often an acrylamide group in the final drug) that engages in a Michael addition reaction with a specific cysteine residue (Cys797) located near the ATP-binding site of EGFR.

This covalent linkage effectively locks the inhibitor in place, leading to sustained and irreversible inactivation of the kinase. This mode of action has two key advantages:

-

Increased Potency and Duration: The irreversible nature of the binding means that the kinase remains inhibited even after the circulating drug concentration decreases.

-

Overcoming Resistance: Some forms of acquired resistance to first-generation inhibitors, such as the T790M "gatekeeper" mutation, can be overcome by irreversible inhibitors.[11]

Cellular Ramifications of EGFR/HER-2 Blockade

By successfully inactivating the EGFR/HER-2 kinase, the entire downstream signaling output is abrogated. This leads to a cascade of anti-tumor effects at the cellular level:

-

Inhibition of Proliferation: Blockade of the MAPK pathway halts the progression of the cell cycle, leading to cytostasis.[6]

-

Induction of Apoptosis: Suppression of the PI3K/Akt survival pathway tips the cellular balance towards programmed cell death.[4][8]

-

Reduced Angiogenesis and Metastasis: The EGFR signaling network plays a role in the production of pro-angiogenic factors like VEGF and in processes governing cell motility and invasion.[8][10] Its inhibition can therefore limit the tumor's ability to form new blood vessels and spread to distant sites.

Methodologies for Mechanistic Validation

A rigorous, multi-tiered experimental approach is required to validate the proposed mechanism of action for any compound based on the this compound scaffold.

Experimental Workflow

Protocol 1: In Vitro EGFR Kinase Activity Assay

-

Objective: To determine the direct inhibitory effect of the test compound on purified EGFR kinase activity and calculate its IC50 value.

-

Principle: A luminescent kinase assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP level and thus a stronger luminescent signal.

-

Methodology:

-

Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable polypeptide substrate (e.g., poly(Glu,Tyr) 4:1), and MgCl₂.

-

Serially dilute the test compound in DMSO and add to the wells of a 384-well plate.

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding a known concentration of ATP (e.g., 10 µM).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

-

Protocol 2: Western Blot for EGFR Phosphorylation

-

Objective: To assess the compound's ability to inhibit EGFR autophosphorylation in a cellular context.

-

Principle: Western blotting uses antibodies to detect specific proteins. Here, we use antibodies that recognize the phosphorylated form of EGFR (p-EGFR) and total EGFR.

-

Methodology:

-

Culture an EGFR-dependent cancer cell line (e.g., A431) to ~80% confluency.

-

Starve the cells in serum-free media for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of the test compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

-

Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody against p-EGFR (e.g., Tyr1068).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantitative Data Profile

The inhibitory potential of compounds is quantified by their half-maximal inhibitory concentration (IC50). The table below presents representative IC50 values for well-characterized EGFR inhibitors, providing a benchmark for evaluating new compounds derived from the quinoline scaffold.

| Compound | Target(s) | Inhibition Type | EGFR Kinase IC50 (nM) | A431 Cell Proliferation IC50 (nM) |

| Gefitinib | EGFR | Reversible | 2 - 37 | 9 - 34 |

| Erlotinib | EGFR | Reversible | 2 | 790 |

| Neratinib | EGFR, HER2 | Irreversible | 92 | 59 |

| Afatinib | EGFR, HER2, HER4 | Irreversible | 0.5 | 10.7 |

Data are compiled from various public sources for illustrative purposes.

Conclusion

The this compound scaffold represents a cornerstone in the design of potent, irreversible inhibitors of the EGFR/HER-2 tyrosine kinases. Its mechanism of action is a sophisticated, two-step process involving initial competitive binding at the ATP pocket, followed by the formation of a permanent covalent bond with a key cysteine residue. This irreversible inhibition effectively shuts down the oncogenic signaling cascades driven by these receptors, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. The principles and methodologies outlined in this guide provide a robust framework for the continued exploration and development of this important class of targeted anti-cancer agents.

References

-

Wikipedia. (2024). Erlotinib. [Link]

-

Kurata, T., et al. (2007). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine. Oncology, 1, 33–42. [Link]

-

Ciardiello, F. (2000). Epidermal growth factor receptor tyrosine kinase inhibitors. Annals of Oncology, 11 Suppl 3, 203-7. [Link]

-

Wikipedia. (2024). Gefitinib. [Link]

-

Drugs.com. (2024). How does erlotinib work (mechanism of action)?[Link]

-

Drugs.com. (2024). List of EGFR inhibitors (anti-EGFR). [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gefitinib?[Link]

-

ResearchGate. (2014). Mechanism of action of gefitinib. [Link]

-

ClinPGx. (2024). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

ResearchGate. (2022). Mechanism of action of erlotinib. [Link]

-

Al-Tammemi, S., et al. (2019). Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. OncoTargets and Therapy, 12, 4391–4401. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2024). erlotinib. [Link]

-

Dr. Oracle. (2025). What is an Epidermal Growth Factor Receptor (EGFR) inhibitor?[Link]

-

Jiang, X., et al. (2011). Synthesis of n-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide. HETEROCYCLES, 83(12), 2851. [Link]

-

Zhang, L., et al. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Organic Process Research & Development, 16(2), 233-238. [Link]

-

ResearchGate. (2012). A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erlotinib - Wikipedia [en.wikipedia.org]

- 6. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. Gefitinib - Wikipedia [en.wikipedia.org]

The Ascendant Therapeutic Potential of 3-Cyano-7-Ethoxy-4-Hydroxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this vast chemical space, derivatives of 3-cyano-7-ethoxy-4-hydroxyquinoline are emerging as a particularly promising class of compounds. The strategic incorporation of a cyano group at the 3-position, an ethoxy group at the 7-position, and a hydroxyl group at the 4-position creates a unique electronic and steric profile, conferring potent and often selective biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses, to provide a comprehensive resource for researchers in the field.

Introduction: The Quinoline Core and the Promise of its Derivatives

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of drug discovery.[1] Its derivatives have yielded clinically significant drugs in diverse therapeutic areas, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., bosutinib).[1][2] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

The 4-hydroxyquinoline (or quinolin-4-one) tautomer is of particular interest due to its structural resemblance to the quinolone antibiotics and its capacity to engage in various biological interactions. The introduction of a cyano (-CN) group at the C3 position often enhances the potency and modulates the mechanism of action of bioactive molecules.[2] Furthermore, the presence of an ethoxy (-OCH2CH3) group at the C7 position can improve pharmacokinetic properties and contribute to target binding. This guide focuses on the convergence of these key structural features in the 3-cyano-7-ethoxy-4-hydroxyquinoline framework.

Synthetic Strategies for 3-Cyano-7-Ethoxy-4-Hydroxyquinoline Derivatives

The construction of the 3-cyano-7-ethoxy-4-hydroxyquinoline core can be achieved through several synthetic routes, with the Gould-Jacobs reaction being a prominent and versatile method.

Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction provides a reliable pathway to substituted 4-hydroxyquinolines. The following is a generalized protocol that can be adapted for the synthesis of various derivatives.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

-

Step 1: Condensation. React 3-ethoxyaniline with diethyl 2-cyano-3-ethoxyacrylate in a suitable solvent (e.g., ethanol) under reflux conditions. This step forms the key enamine intermediate.

-

Step 2: Cyclization. The enamine intermediate is then subjected to thermal cyclization at high temperatures (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This intramolecular cyclization yields the ethyl 3-cyano-7-ethoxy-4-hydroxyquinoline-2-carboxylate.

-

Step 3: Hydrolysis and Decarboxylation. The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide). Subsequent acidification and heating will lead to decarboxylation, affording the desired 3-cyano-7-ethoxy-4-hydroxyquinoline core.

-

Step 4: Derivatization. The core structure can be further modified. For instance, the 4-hydroxyl group can be converted to a leaving group (e.g., chloride) to allow for the introduction of various nucleophiles at the C4 position, such as substituted anilines, to generate a library of derivatives.[2]

Diagram: Synthetic Workflow for 3-Cyano-7-Ethoxy-4-Hydroxyquinoline Derivatives

Caption: A generalized workflow for the synthesis of 3-cyano-7-ethoxy-4-hydroxyquinoline derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 3-cyano-4-hydroxyquinoline scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of critical protein kinases involved in cell proliferation and survival.

Inhibition of MEK (MAPKK) as a Primary Mechanism

A notable study on 3-cyano-4-(phenoxyanilino)quinolines revealed their potent activity as inhibitors of MEK (MAP kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target. The study highlighted that the presence of alkoxy groups at both the 6- and 7-positions of the quinoline ring was beneficial for activity.[2]

Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by 3-cyano-7-ethoxy-4-hydroxyquinoline derivatives.

Evaluation of Anticancer Activity: In Vitro Assays

The anticancer potential of novel 3-cyano-7-ethoxy-4-hydroxyquinoline derivatives can be assessed using a panel of in vitro assays against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][4]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Table 1: Hypothetical IC50 Values of 3-Cyano-7-Ethoxy-4-Hydroxyquinoline Derivatives against Various Cancer Cell Lines

| Compound | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| Derivative 1 | 5.2 | 8.1 | 12.5 | 7.8 |

| Derivative 2 | 2.8 | 4.5 | 6.2 | 3.1 |

| Derivative 3 | 15.6 | 22.3 | 30.1 | 18.9 |

| Doxorubicin | 0.5 | 0.8 | 1.2 | 0.6 |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The 4-quinolone core is renowned for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][5] These enzymes are crucial for DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[5][6] The 3-cyano and 7-ethoxy substituents on the 4-hydroxyquinoline scaffold can modulate the binding affinity and spectrum of activity against different bacterial species.

Diagram: Mechanism of Quinolone Action

Sources

- 1. Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Cyano-7-ethoxycoumarin | C12H9NO3 | CID 164045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Role of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide in the Development of Irreversible EGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of oncogenic signaling, making it a critical target in cancer therapy. The quinoline scaffold has emerged as a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs). This technical guide delves into the specific and crucial role of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide , a key chemical intermediate in the synthesis of next-generation, irreversible EGFR inhibitors such as Neratinib (EKB-569). While not an active inhibitor itself, its synthesis represents a pivotal step in creating covalent inhibitors that overcome resistance to first-generation TKIs. This document will elucidate the underlying chemistry, its strategic importance in drug design, and provide detailed experimental protocols relevant to its synthesis and the biological evaluation of its potent derivatives.

The EGFR Signaling Cascade: A Prime Oncogenic Driver

The EGFR signaling pathway is a complex network that governs cell proliferation, survival, differentiation, and migration.[1][2] In numerous cancers, this pathway is aberrantly activated through EGFR overexpression, gene amplification, or activating mutations.[1][3] Ligand binding to EGFR triggers receptor dimerization and the activation of its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which ultimately drive tumor growth and metastasis.[1][4]

Caption: EGFR signaling pathway and the strategic position of derivative inhibitors.

The Quinoline Scaffold in EGFR Inhibition

The quinoline core is a foundational scaffold for a multitude of EGFR inhibitors.[5] First-generation inhibitors like Gefitinib and Erlotinib, which feature a related quinazoline core, are reversible ATP-competitive inhibitors effective against EGFR-activating mutations.[6][7] However, their efficacy is often limited by the emergence of resistance, most commonly the T790M "gatekeeper" mutation.[8]

This challenge spurred the development of second-generation, irreversible inhibitors. These molecules typically retain the quinoline or quinazoline core for ATP-pocket binding but incorporate a reactive group, such as an acrylamide moiety, that forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site.[9] This irreversible binding mode allows for sustained inhibition, even in the presence of high ATP concentrations, and can overcome certain forms of resistance.

This compound: A Pivotal Intermediate

This compound is a critical intermediate in the multi-step synthesis of potent, irreversible EGFR inhibitors like Neratinib.[4] Its structure contains the core 3-cyano-7-ethoxy-4-hydroxyquinoline framework, which is essential for subsequent chemical modifications that lead to the final active pharmaceutical ingredient (API).

The primary role of this compound is to serve as a stable precursor to the more reactive N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide . The hydroxyl group at the C4 position is converted to a chlorine atom, creating a reactive site for the introduction of the aniline side chain that is crucial for high-affinity binding to the EGFR kinase domain.[2]

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃O₃ | |

| Appearance | White to pale yellow solid | |

| Solubility | Soluble in DMSO, ethanol, dichloromethane; low solubility in water. |

Synthetic Pathway and Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a representative synthetic scheme, followed by a detailed experimental protocol.

Caption: Synthetic workflow from precursor to final irreversible inhibitor.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the cyclization step.[2]

Objective: To synthesize the target intermediate via base-mediated cyclization.

Materials:

-

o-[(2-cyanovinyl)amino]benzoate (starting material)

-

Sodium tert-butoxide (tBuONa)

-

tert-Butanol (tBuOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, add o-[(2-cyanovinyl)amino]benzoate (1 equivalent) and sodium tert-butoxide (approx. 2 equivalents) to tert-butanol.

-

Cyclization: Heat the reaction mixture to reflux and maintain for approximately 3 hours, with continuous stirring.

-

Workup:

-

Cool the reaction mixture to approximately 40°C.

-

Concentrate the solution under reduced pressure.

-

Dilute the concentrated mixture with deionized water.

-

-

Precipitation: Adjust the pH of the aqueous solution to ~4 using concentrated HCl. This will cause the product to precipitate out of the solution.

-

Isolation: Stir the resulting suspension at 40-50°C for 1 hour to ensure complete precipitation.

-

Purification:

-

Filter the solid product.

-

Wash the solid with water.

-

Dry the product under vacuum to yield this compound.

-

Biological Evaluation of Downstream Inhibitors

While this compound is not the final biologically active molecule, it is essential to the process of developing compounds that are. The derivatives, such as Neratinib, are subjected to rigorous biological testing to characterize their efficacy and selectivity as EGFR inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the final compound against EGFR kinase.

Principle: A luminescent-based assay (e.g., ADP-Glo™) is commonly used. The kinase reaction produces ADP, which is converted to ATP in a subsequent reaction. The amount of ATP is then quantified using a luciferase/luciferin reaction, where the light output is proportional to the kinase activity. Inhibition is measured as a decrease in luminescence.

Protocol Outline:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., Neratinib) in an appropriate buffer.

-

Reaction Setup: In a 96- or 384-well plate, add the diluted inhibitor, recombinant EGFR enzyme, and a suitable peptide substrate.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time.

-

Detection:

-

Stop the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the final inhibitor in cancer cell lines with varying EGFR status (e.g., wild-type, mutant, overexpressing).

Principle: Assays like the MTT or CellTiter-Glo® measure cell viability. A reduction in metabolic activity or ATP content in treated cells compared to untreated controls indicates cytotoxic or cytostatic effects.

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., A549 for wild-type EGFR, PC-9 for mutant EGFR) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for 48-72 hours.

-

Viability Measurement: Add the detection reagent (e.g., MTT, CellTiter-Glo®) and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure absorbance or luminescence. Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to determine the GI₅₀ (half-maximal growth inhibition) value.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the inhibitor blocks EGFR signaling within the cell.

Principle: Western blotting detects changes in the phosphorylation status of EGFR and its downstream effectors like AKT and ERK. A potent inhibitor should decrease the levels of phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK.

Protocol Outline:

-

Cell Treatment: Treat cancer cells with the inhibitor at various concentrations for a short period (e.g., 1-4 hours).

-

Lysate Preparation: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the reduction in phosphorylation of target proteins.

Conclusion and Future Directions